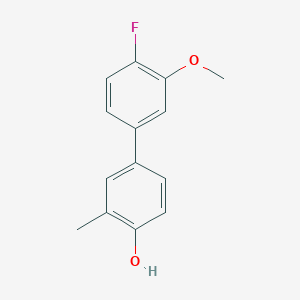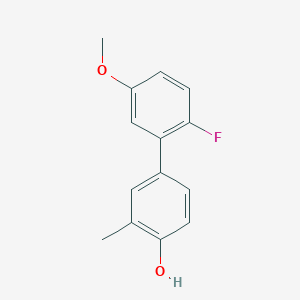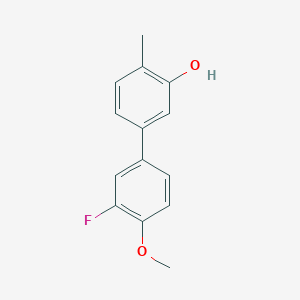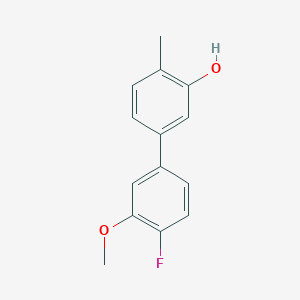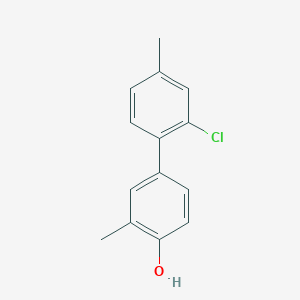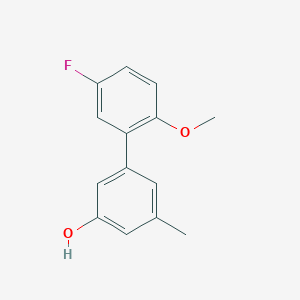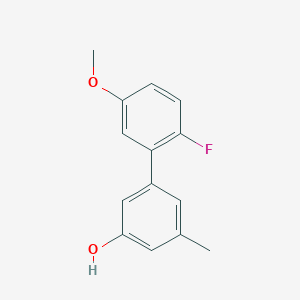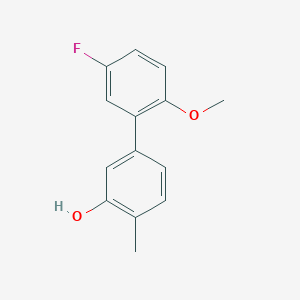
5-(3-Chloro-4-methylphenyl)-2-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloro-4-methylphenyl)-2-methylphenol, 95% (also known as 5-Methyl-2-chlorophenol) is a phenolic compound with a broad range of applications in the fields of chemistry, pharmacology, and biochemistry. It is a colorless solid with a melting point of 152-154°C and a boiling point of 247-248°C. It is soluble in water, alcohol, and ether and is used as an intermediate in the synthesis of organic compounds and as an antiseptic. 5-Methyl-2-chlorophenol has been studied extensively in recent years due to its potential applications in drug discovery and development.
科学的研究の応用
5-Methyl-2-chlorophenol has been studied extensively for its potential applications in drug discovery and development. It has been used as a starting material for the synthesis of various drugs, including anti-inflammatory agents, anticonvulsants, and antifungal agents. It has also been used in the synthesis of inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of memory and cognitive processes. Furthermore, 5-Methyl-2-chlorophenol has been used in the synthesis of inhibitors of the enzyme cyclooxygenase-2, which is involved in the regulation of inflammation.
作用機序
The mechanism of action of 5-Methyl-2-chlorophenol is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of memory and cognitive processes. It is also believed to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-2-chlorophenol are not fully understood. However, it has been shown to have anti-inflammatory and anticonvulsant activities in animal models. It has also been shown to have antifungal activity in vitro. Furthermore, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of memory and cognitive processes.
実験室実験の利点と制限
The advantages of using 5-Methyl-2-chlorophenol in laboratory experiments include its low cost, availability, and ease of synthesis. Furthermore, it is relatively stable and has a low toxicity profile. The main limitation of using 5-Methyl-2-chlorophenol in laboratory experiments is its lack of specificity, as it can inhibit multiple enzymes and thus may produce undesired effects.
将来の方向性
The potential applications of 5-Methyl-2-chlorophenol are numerous and include the development of new drugs, the synthesis of inhibitors of enzymes involved in the regulation of memory and cognitive processes, and the development of antifungal agents. Furthermore, it could be used as a starting material for the synthesis of other compounds with potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of 5-Methyl-2-chlorophenol could lead to new insights into its mechanism of action. Finally, further research into the advantages and limitations of using 5-Methyl-2-chlorophenol in laboratory experiments could lead to more efficient and effective methods of synthesis.
合成法
5-Methyl-2-chlorophenol can be synthesized from 4-methyl phenol and thionyl chloride. The reaction is carried out in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA). The reaction yields the desired product in high yields and is relatively simple to perform. The reaction conditions are typically conducted at room temperature in an inert atmosphere.
特性
IUPAC Name |
5-(3-chloro-4-methylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-5-11(7-13(9)15)12-6-4-10(2)14(16)8-12/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKIIZUALFPMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683857 |
Source


|
| Record name | 3'-Chloro-4,4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261893-46-2 |
Source


|
| Record name | 3'-Chloro-4,4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

